molecular formula C8H7N3O B13665342 6-Methoxypyrido[3,4-d]pyrimidine

6-Methoxypyrido[3,4-d]pyrimidine

Cat. No.: B13665342
M. Wt: 161.16 g/mol
InChI Key: KVNLTYPJINHIRF-UHFFFAOYSA-N
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Description

6-Methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family These compounds are characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyrido[3,4-d]pyrimidine can be achieved through several methods. One common approach involves the cyclization of appropriate pyridine and pyrimidine precursors. For instance, the reaction of 2-aminopyridine with formamide under acidic conditions can yield the desired pyridopyrimidine structure . Another method involves the use of multicomponent reactions, where a combination of pyridine, pyrimidine, and other reagents are reacted together to form the compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine-2,4-dione, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

6-Methoxypyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxypyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxypyrido[3,4-d]pyrimidine is unique due to the presence of the methoxy group at the 6th position, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

6-methoxypyrido[3,4-d]pyrimidine

InChI

InChI=1S/C8H7N3O/c1-12-8-2-6-3-9-5-11-7(6)4-10-8/h2-5H,1H3

InChI Key

KVNLTYPJINHIRF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C=NC=N2

Origin of Product

United States

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